molecular formula C22H38N2O8 B11711733 Diethyl 5,5'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate)

Diethyl 5,5'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate)

Cat. No.: B11711733
M. Wt: 458.5 g/mol
InChI Key: JHXFARNONSKPTO-UHFFFAOYSA-N
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Description

ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE involves multiple steps, starting with the preparation of intermediate compounds such as 5-ethoxy-5-oxopentanoic acid . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate specific biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE include:

Uniqueness

The uniqueness of ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H38N2O8

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 5-[10-(5-ethoxy-5-oxopentanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoate

InChI

InChI=1S/C22H38N2O8/c1-3-31-21(27)9-5-7-19(25)23-11-15-29-17-13-24(14-18-30-16-12-23)20(26)8-6-10-22(28)32-4-2/h3-18H2,1-2H3

InChI Key

JHXFARNONSKPTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)N1CCOCCN(CCOCC1)C(=O)CCCC(=O)OCC

Origin of Product

United States

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